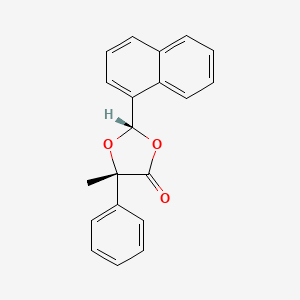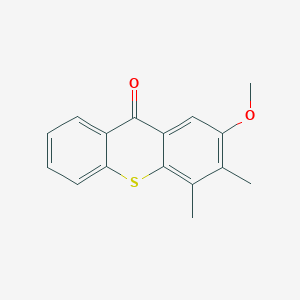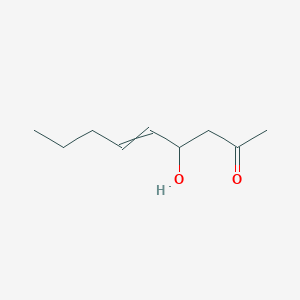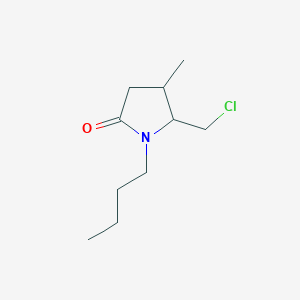
N-(4-Chloropyridin-3-yl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloropyridin-3-yl)sulfuric diamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a chloropyridine ring and a sulfuric diamide group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyridin-3-yl)sulfuric diamide typically involves the reaction of 4-chloropyridine with sulfuryl chloride and ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
4-Chloropyridine+Sulfuryl chloride+Ammonia→N-(4-Chloropyridin-3-yl)sulfuric diamide
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis method to enhance efficiency and reduce costs. This method minimizes the use of expensive reagents and harsh reaction conditions, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloropyridin-3-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
N-(4-Chloropyridin-3-yl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Chloropyridin-3-yl)sulfuric diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloropyridine: Shares the chloropyridine ring but lacks the sulfuric diamide group.
Sulfuric diamide: Contains the sulfuric diamide group but lacks the chloropyridine ring.
Uniqueness
N-(4-Chloropyridin-3-yl)sulfuric diamide is unique due to the combination of the chloropyridine ring and the sulfuric diamide group. This combination allows for a broader range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
902301-84-2 |
|---|---|
Formule moléculaire |
C5H6ClN3O2S |
Poids moléculaire |
207.64 g/mol |
Nom IUPAC |
4-chloro-3-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C5H6ClN3O2S/c6-4-1-2-8-3-5(4)9-12(7,10)11/h1-3,9H,(H2,7,10,11) |
Clé InChI |
QUBOCBFWLPFBQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1Cl)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)


![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)



-lambda~5~-phosphane](/img/structure/B12600929.png)
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)
